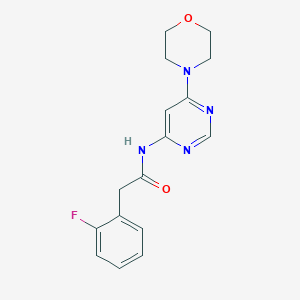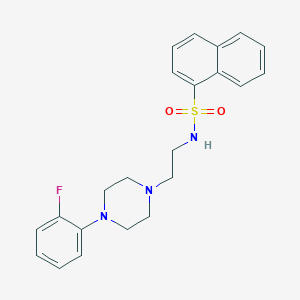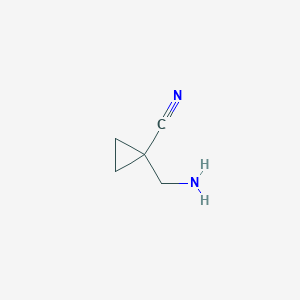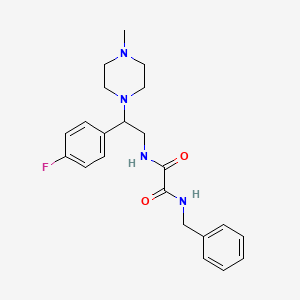
2-(2-fluorophenyl)-N-(6-morpholinopyrimidin-4-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-fluorophenyl)-N-(6-morpholinopyrimidin-4-yl)acetamide, also known as PF-04449913, is a small molecule inhibitor that has shown potential in various scientific research applications. This compound has been synthesized using different methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments.
作用機序
The mechanism of action of 2-(2-fluorophenyl)-N-(6-morpholinopyrimidin-4-yl)acetamide involves the inhibition of the Hedgehog signaling pathway. This pathway plays a crucial role in the development of various tissues and organs in the body, including the brain, skin, and limbs. Aberrant activation of this pathway has been implicated in the development of various types of cancer. 2-(2-fluorophenyl)-N-(6-morpholinopyrimidin-4-yl)acetamide inhibits the activity of Smoothened, a membrane protein that is essential for the activation of the Hedgehog signaling pathway.
Biochemical and Physiological Effects:
2-(2-fluorophenyl)-N-(6-morpholinopyrimidin-4-yl)acetamide has been shown to have various biochemical and physiological effects. In addition to its inhibitory effect on the Hedgehog signaling pathway, it has been shown to inhibit the growth of cancer cells, induce apoptosis, and reduce the expression of genes involved in cell proliferation and survival. It has also been shown to have anti-inflammatory effects and to reduce the production of pro-inflammatory cytokines.
実験室実験の利点と制限
2-(2-fluorophenyl)-N-(6-morpholinopyrimidin-4-yl)acetamide has several advantages for lab experiments. It is a small molecule inhibitor that is easy to synthesize and has good solubility in water and organic solvents. It has also been extensively studied for its mechanism of action and biochemical and physiological effects, making it a well-characterized compound for use in lab experiments. However, one of the limitations of this compound is its specificity for the Hedgehog signaling pathway, which may limit its use in other areas of research.
将来の方向性
There are several future directions for the research on 2-(2-fluorophenyl)-N-(6-morpholinopyrimidin-4-yl)acetamide. One area of research is in the development of more potent and specific inhibitors of the Hedgehog signaling pathway. Another area of research is in the identification of biomarkers that can predict the response of cancer cells to this compound. Additionally, the potential use of this compound in combination with other cancer therapies is an area of interest. Finally, the development of new methods for the synthesis of this compound may lead to the discovery of analogs with improved potency and selectivity.
Conclusion:
In conclusion, 2-(2-fluorophenyl)-N-(6-morpholinopyrimidin-4-yl)acetamide is a small molecule inhibitor that has shown potential in various scientific research applications. This compound has been synthesized using different methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for laboratory experiments, and future directions. Further research on this compound may lead to the development of new cancer therapies and a better understanding of the Hedgehog signaling pathway.
合成法
2-(2-fluorophenyl)-N-(6-morpholinopyrimidin-4-yl)acetamide has been synthesized using different methods. One of the most common methods is the reaction of 2-fluoroaniline with ethyl 2-amino-4,6-dimethylpyrimidine-5-carboxylate in the presence of triethylamine and then reacting the resulting intermediate with morpholine and acetic anhydride. Another method involves the reaction of 2-fluoroaniline with 6-morpholin-4-ylpyrimidin-2-amine in the presence of triethylamine and acetic anhydride. Both methods result in the formation of 2-(2-fluorophenyl)-N-(6-morpholinopyrimidin-4-yl)acetamide.
科学的研究の応用
2-(2-fluorophenyl)-N-(6-morpholinopyrimidin-4-yl)acetamide has been extensively studied for its potential in various scientific research applications. One of the most promising areas of research is in the treatment of cancer. This compound has been shown to inhibit the growth of cancer cells by targeting the Hedgehog signaling pathway. It has also been studied for its potential in the treatment of glioblastoma, a type of brain cancer.
特性
IUPAC Name |
2-(2-fluorophenyl)-N-(6-morpholin-4-ylpyrimidin-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN4O2/c17-13-4-2-1-3-12(13)9-16(22)20-14-10-15(19-11-18-14)21-5-7-23-8-6-21/h1-4,10-11H,5-9H2,(H,18,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKQGZJKJLNWNQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=NC(=C2)NC(=O)CC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Ethyl-6-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyrimidine](/img/structure/B2907948.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-5-methylisoxazole-3-carboxamide hydrochloride](/img/structure/B2907951.png)
![N-(5-chloro-2-methoxyphenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2907953.png)
carbamoyl}propanoic acid](/img/structure/B2907954.png)
![N-[2-(ethylsulfamoyl)ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2907956.png)
![4-Methyloctahydro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B2907958.png)
![7-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]-3-phenyltriazolo[4,5-d]pyrimidine](/img/structure/B2907959.png)


![Tert-butyl N-[(1R,2S,4S)-3-formyl-2-bicyclo[2.2.1]heptanyl]carbamate](/img/structure/B2907962.png)

![N-[3-(1H-benzimidazol-2-yl)phenyl]-4-tert-butylbenzamide](/img/structure/B2907966.png)